![molecular formula C16H16F3NO2 B5220742 (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine (DTBTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. DTBTA is a white crystalline solid that belongs to the class of aromatic amines. It has a molecular weight of 319.35 g/mol and a melting point of 112-115°C.
作用機序
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been found to selectively inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic effects in animal models. It has been shown to reduce pain and inflammation in various experimental models of inflammation such as carrageenan-induced paw edema and acetic acid-induced writhing response. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has also been found to reduce fever in animal models of pyrexia.
実験室実験の利点と制限
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has several advantages as a research tool. It is a potent and selective inhibitor of COX-2 enzyme, which makes it an ideal tool for studying the role of COX-2 in various physiological and pathological processes. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine is also relatively easy to synthesize and has a high yield. However, one of the limitations of (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine is that it is not very soluble in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine. One area of research is the development of new analogs of (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine with improved pharmacological properties. Another area of research is the study of the role of COX-2 in various pathological conditions such as cancer and neurodegenerative diseases. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine may also have potential applications in the development of new materials with unique properties.
合成法
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine as a white crystalline solid with a high yield.
科学的研究の応用
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammation.
特性
IUPAC Name |
2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-21-13-6-7-14(15(9-13)22-2)20-10-11-4-3-5-12(8-11)16(17,18)19/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSGKTWTJDLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
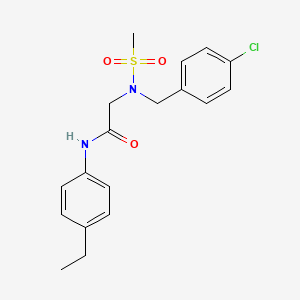
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
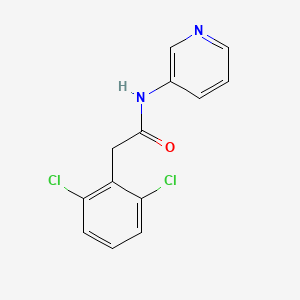
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)
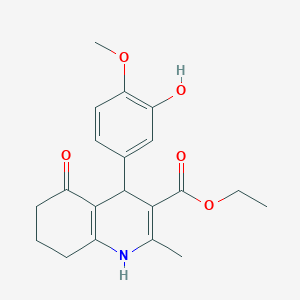
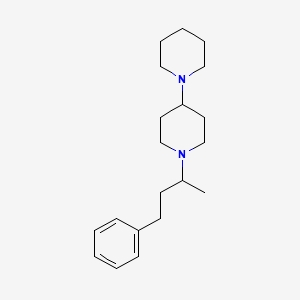
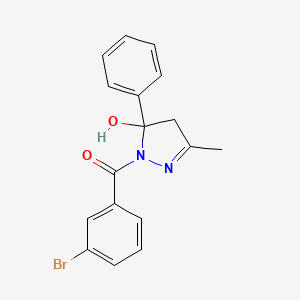
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220765.png)